(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, commonly referred to as a curcumin analog, is a synthetic compound derived from curcumin, which is known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and as an antioxidant agent. It exhibits structural features that contribute to its bioactivity, including multiple phenolic groups and conjugated double bonds.
This compound is classified under the category of polyphenolic compounds. It is synthesized from 4-hydroxy-3-methoxybenzaldehyde through various chemical reactions. Research indicates that it possesses notable cytotoxic properties against certain cancer cell lines, making it a subject of interest for drug development and therapeutic applications .
The synthesis of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:
The molecular formula of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one is , with a molecular weight of approximately 326.35 g/mol. The structure features two 4-hydroxy-3-methoxyphenyl groups attached to a penta-dienone backbone.
This structure contributes to its reactivity and biological activity .
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one can undergo several chemical reactions:
The mechanism of action of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one primarily involves:
The physical properties of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one include:
The chemical properties include:
These properties are critical for its application in biological studies and potential therapeutic formulations .
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one has several applications in scientific research:
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, also termed C5-curcumin or MS13, represents a structurally optimized analog within the broader class of curcumin-related compounds. Isolated from Curcuma longa (turmeric) and synthetically enhanced, this diarylpentanoid has garnered significant scientific interest due to its superior pharmacological properties compared to its parent compound curcumin. Research has focused on its enhanced bioactivity, multi-targeted mechanisms against oncogenic pathways, and improved pharmacokinetic profile, positioning it as a compelling candidate for therapeutic development, particularly in oncology [3] [6] [10].
This compound belongs to the bis(arylmethylidene)acetone subclass of diarylpentanoids, characterized by a five-carbon penta-1,4-dien-3-one spacer linking two aromatic rings. Its defining structural features include:
Table 1: Structural Comparison with Key Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (1E,4E)-Target Compound | C₁₉H₁₈O₅ | 326.3 | 4-hydroxy-3-methoxyphenyl; conjugated dienone |
| Curcumin | C₂₁H₂₀O₆ | 368.4 | β-diketone; 4-hydroxy-3-methoxyphenyl |
| (1E,4E)-1,5-bis(4-methoxyphenyl) analog | C₁₉H₁₈O₃ | 294.3 | 4-methoxyphenyl; lacks phenolic -OH groups |
| GO-Y030 (Optimized analog) | C₂₅H₃₀O₉ | 474.5 | 3,5-bis(methoxymethoxy)phenyl substitution |
Structure-activity relationship (SAR) studies confirm the 3-oxo-1,4-pentadiene core is indispensable for cytotoxicity, while modifications to the aromatic substituents significantly modulate potency. Hexasubstituted derivatives (e.g., GO-Y030 with 3,5-bis(methoxymethoxy) groups) exhibit amplified activity due to enhanced electron-withdrawing effects and steric accessibility [2] [3] [10].
This diarylpentanoid occurs naturally in turmeric rhizomes (Curcuma domestica Val., Zingiberaceae), though at significantly lower concentrations than curcumin. Key aspects include:
Table 2: Curcuminoid Distribution in Turmeric Rhizomes
| Compound Class | Representative Members | Approximate Abundance | Structural Backbone |
|---|---|---|---|
| Diarylheptanoids (C7) | Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin | 70–85% total extract | 1,7-diphenylheptane-3,5-dione |
| Diarylpentanoids (C5) | (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)-penta-1,4-dien-3-one | <1% | 1,5-diphenylpenta-1,4-dien-3-one |
| Other analogs | Cyclocurcumin, etc. | Trace amounts | Variable cyclic structures |
Dietary relevance stems from its higher bioavailability relative to curcumin. While curcumin suffers from poor absorption and rapid metabolism, the C5-curcuminoid’s smaller size and logP (calculated ~3.3) support enhanced intestinal uptake. Its detection in plasma after turmeric consumption underscores physiological relevance [3] [6] [10].
Extensive preclinical studies justify focused research on this compound due to its markedly superior pharmacological profile versus curcumin:
Table 3: Comparative Cytotoxicity in Select Cancer Models
| Cell Line/Tumor Type | Curcumin EC₅₀/GI₅₀ (μM) | (1E,4E)-Target Compound EC₅₀/GI₅₀ (μM) | Potency Ratio (Fold) | Key Targets Affected |
|---|---|---|---|---|
| HCT-116 (Colon carcinoma) | 8.0 | 0.3 (GO-Y030 derivative) | ~27× | β-catenin, Cyclin D1, c-Myc, NF-κB |
| SW480 (Primary colon) | 30.6 ± 1.4 | 7.5 ± 2.8 | ~4× | Caspase-3, Bcl-2 |
| SW620 (Metastatic colon) | 26.8 ± 2.1 | 5.7 ± 2.4 | ~5× | Caspase-3, Bcl-2 |
| IOMM-Lee (Malignant meningioma) | >20 | 0.8–2.0 | 10–16× | HGF, NF-κB, N-cadherin |
The 3-oxo-1,4-pentadiene moiety enables irreversible covalent modification of cysteine residues (e.g., Cys500 in KSRP), a mechanism less accessible to curcumin’s β-diketone. This underpins sustained pathway inhibition and efficacy in in vivo models, such as suppressed tumor growth in meningioma xenografts (P = 0.002) and familial adenomatous polyposis (FAP) mice [4] [10] [6].
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0